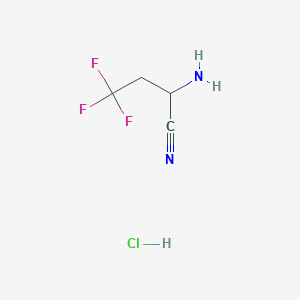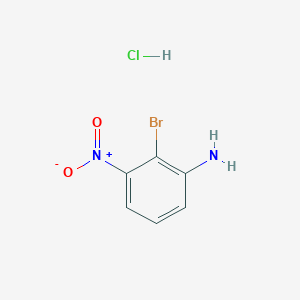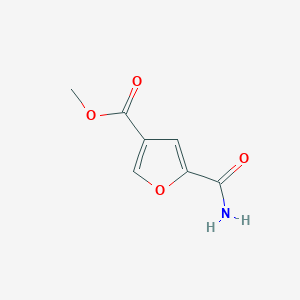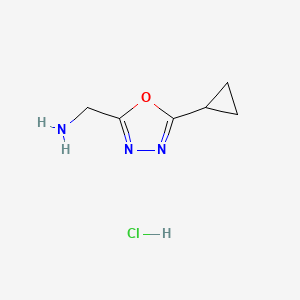
tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate
Übersicht
Beschreibung
The compound “tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate” belongs to the class of organic compounds known as carbamates. These are organic compounds that contain a functional group derived from carbamic acid (NH2COOH). This particular compound has a tert-butyl group attached to the carbamate nitrogen and a 2-ethyl-4-methyl-1,3-thiazol-5-yl group attached to the carbamate oxygen .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate” would consist of a carbamate core, with a tert-butyl group attached to the nitrogen and a 2-ethyl-4-methyl-1,3-thiazol-5-yl group attached to the oxygen. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding amine and carbon dioxide . The reactivity of the thiazole ring in the compound would depend on the specific substituents present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Carbamates, in general, are polar due to the presence of the carbonyl (C=O) and amine (NH) groups. They can form hydrogen bonds, which can affect their solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Environmental Behavior and Fate of Ether Compounds
Research into the environmental behavior and fate of ether compounds, such as methyl tert-butyl ether (MTBE), has provided insights into their solubility, mobility, and biodegradation potential in the subsurface environment. MTBE, as a gasoline additive, has been extensively studied due to its significant groundwater contamination potential. These studies have contributed to understanding how such compounds behave in groundwater, including their transport and degradation processes, which could indirectly relate to the scientific applications and environmental implications of similar tert-butyl compounds (Squillace et al., 1997).
Biodegradation and Fate in Soil and Groundwater
The biodegradation and fate of ether compounds, including ethyl tert-butyl ether (ETBE), in soil and groundwater have also been extensively reviewed. These studies identify microorganisms capable of degrading such compounds aerobically and highlight the metabolic pathways involved. Although these studies focus on ETBE, they provide a foundation for understanding the microbial degradation of related tert-butyl compounds and their environmental impact (Thornton et al., 2020).
Application in Synthesis and Industrial Processes
Further, the application of tert-butyl compounds in industrial processes, such as the synthesis of other chemicals, has been reviewed. For example, the catalytic non-enzymatic kinetic resolution of racemic compounds using chiral catalysts is an area of significant interest, indicating the potential utility of tert-butyl compounds in facilitating these reactions. This could suggest avenues for the application of your specified compound in similar synthetic processes (Pellissier, 2011).
Wirkmechanismus
Target of Action
It is known that similar compounds have been used in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane targets bacterial cell wall synthesis, specifically the penicillin-binding proteins, which are essential for the cross-linking of the bacterial cell wall .
Mode of Action
If we consider its potential use in the synthesis of ceftolozane, we can infer that it might contribute to the inhibition of bacterial cell wall synthesis .
Biochemical Pathways
As a potential intermediate in the synthesis of ceftolozane , it may indirectly affect the bacterial cell wall synthesis pathway.
Pharmacokinetics
As an intermediate in the synthesis of ceftolozane , its bioavailability would be determined by the final compound’s pharmacokinetic properties.
Result of Action
As a potential intermediate in the synthesis of ceftolozane , it may contribute to the antibiotic’s bactericidal activity.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-6-8-12-7(2)9(16-8)13-10(14)15-11(3,4)5/h6H2,1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXORJPOEGFGNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379331.png)


![benzyl[(2S)-3-methoxybutan-2-yl]amine](/img/structure/B1379336.png)



![2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride](/img/structure/B1379344.png)





![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379352.png)